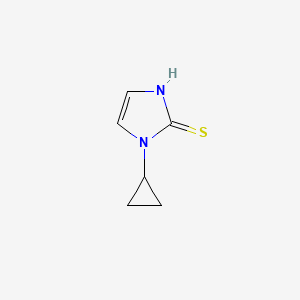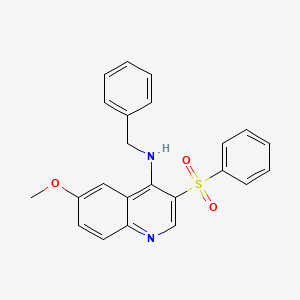
2-Oxopyrrolidin-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopyrrolidin-3-yl acetate is a compound with the molecular formula C6H9NO3 . It is a solid at room temperature and has a molecular weight of 143.14 . The IUPAC name for this compound is 2-oxo-3-pyrrolidinyl acetate .
Synthesis Analysis
The synthesis of 2-Oxopyrrolidin-3-yl acetate derivatives generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .Molecular Structure Analysis
The molecular structure of 2-Oxopyrrolidin-3-yl acetate is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
One of the chemical reactions involving 2-Oxopyrrolidin-3-yl acetate is its use as a substrate in the enantioselective hydrolysis catalyzed by a lipase enzyme . This reaction results in the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .Physical And Chemical Properties Analysis
2-Oxopyrrolidin-3-yl acetate is a solid at room temperature . It has a boiling point of 304.7±35.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of γ-Lactam Derivatives
2-Oxopyrrolidin-3-yl acetate: is used in the synthesis of α,β-unsaturated γ-lactam derivatives . These compounds have potential biological activity and are synthesized through a stereoselective, multicomponent catalytic carbonylative approach . The process involves the catalytic assembly of homopropargylic amines, carbon monoxide, an alcohol, and oxygen, activated in sequence under a simple catalytic system.
Homogeneous Catalysis
The compound serves as a building block in homogeneous catalysis, particularly in oxidative carbonylation reactions. These reactions are crucial for the direct synthesis of carbonyl compounds using carbon monoxide, the simplest C-1 source .
Stereoselective Synthesis
2-Oxopyrrolidin-3-yl acetate: is involved in stereoselective synthesis processes. The stereoselectivity is essential for creating compounds with specific configurations, which can be significant in the development of pharmaceuticals .
Heterocyclic Chemistry
In heterocyclic chemistry, this compound is used to create heterocycles, which are rings containing at least one atom other than carbon. These structures are the backbone of many pharmaceuticals and are vital in drug discovery .
Palladium-Catalyzed Reactions
It is also used in palladium-catalyzed reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules .
Chemical Research and Development
As a chemical intermediate, 2-Oxopyrrolidin-3-yl acetate is available for purchase for use in scientific research, indicating its role in various research and development activities within the chemical industry .
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Mode of Action
It is known that the compound is part of the pyrrolidine class of compounds . Pyrrolidine compounds are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine compounds, to which 2-oxopyrrolidin-3-yl acetate belongs, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Safety and Hazards
The safety information available indicates that 2-Oxopyrrolidin-3-yl acetate has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
The pyrrolidine ring, a key feature of 2-Oxopyrrolidin-3-yl acetate, is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the research and development of this compound could involve exploring new synthetic strategies and designing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
(2-oxopyrrolidin-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUKOHCESPDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopyrrolidin-3-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)
![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)



![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)
![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)